molecular formula C7H8ClNO3 B13692902 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride

2-(2,6-Dioxopiperidin-4-yl)acetyl chloride

Cat. No.: B13692902
M. Wt: 189.59 g/mol
InChI Key: ZQTGHSFCLOUPSP-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-4-yl)acetyl chloride is an organic compound with the molecular formula C7H8ClNO3 It is a derivative of piperidine, featuring a piperidine ring with two keto groups at positions 2 and 6, and an acetyl chloride group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride typically involves the reaction of 2,6-dioxopiperidine with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:

2,6-Dioxopiperidine+Acetyl chloride2-(2,6-Dioxopiperidin-4-yl)acetyl chloride\text{2,6-Dioxopiperidine} + \text{Acetyl chloride} \rightarrow \text{this compound} 2,6-Dioxopiperidine+Acetyl chloride→2-(2,6-Dioxopiperidin-4-yl)acetyl chloride

The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-4-yl)acetyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form 2-(2,6-Dioxopiperidin-4-yl)acetic acid.

    Reduction: The keto groups in the piperidine ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis: Water, aqueous base or acid

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    2-(2,6-Dioxopiperidin-4-yl)acetic acid: Formed by hydrolysis

Scientific Research Applications

2-(2,6-Dioxopiperidin-4-yl)acetyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used to introduce the 2,6-dioxopiperidin-4-yl group into various compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with piperidine-based structures.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The keto groups in the piperidine ring can also participate in reactions, such as reduction, to form hydroxyl groups.

Comparison with Similar Compounds

2-(2,6-Dioxopiperidin-4-yl)acetyl chloride can be compared with other similar compounds, such as:

    2-(2,6-Dioxopiperidin-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetyl chloride group.

    2,6-Dioxopiperidine: Lacks the acetyl chloride group, making it less reactive towards nucleophiles.

    N-Acetylpiperidine: Contains an acetyl group attached to the nitrogen atom but lacks the keto groups at positions 2 and 6.

The uniqueness of this compound lies in its combination of the reactive acetyl chloride group and the presence of two keto groups in the piperidine ring, which provides a versatile platform for various chemical transformations.

Properties

Molecular Formula

C7H8ClNO3

Molecular Weight

189.59 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-4-yl)acetyl chloride

InChI

InChI=1S/C7H8ClNO3/c8-5(10)1-4-2-6(11)9-7(12)3-4/h4H,1-3H2,(H,9,11,12)

InChI Key

ZQTGHSFCLOUPSP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)NC1=O)CC(=O)Cl

Origin of Product

United States

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